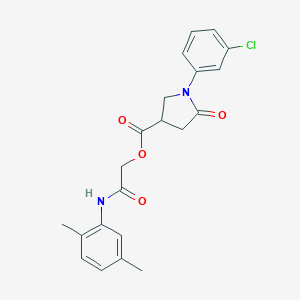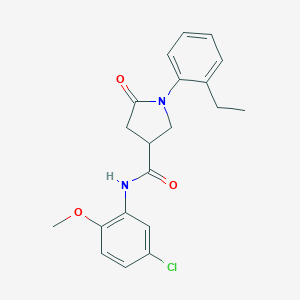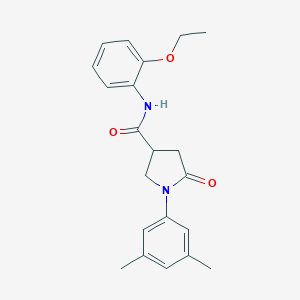
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely studied in scientific research. It has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and molecular biology.
Wissenschaftliche Forschungsanwendungen
This compound has been the subject of numerous scientific studies due to its potential applications in various fields. It has been studied as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. Additionally, it has been used as a tool in molecular biology research to study protein-protein interactions and other cellular processes.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a therapeutic agent for various diseases. It has also been used as a tool in molecular biology research to study protein-protein interactions and other cellular processes. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs and therapies. Additionally, it could be used as a tool to study cellular processes and protein-protein interactions.
Synthesemethoden
The synthesis of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2,5-dimethylaniline with ethyl 3-chloropyruvate followed by the addition of pyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Eigenschaften
Produktname |
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C21H21ClN2O4 |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4/c1-13-6-7-14(2)18(8-13)23-19(25)12-28-21(27)15-9-20(26)24(11-15)17-5-3-4-16(22)10-17/h3-8,10,15H,9,11-12H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
PSUTXFACVOTBPW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)






![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)




